1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
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Overview
Description
Oleoyl oxazolopyridine is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . This compound exhibits high affinity for FAAH, with inhibition constants (Ki) of 1.3 nM and 2.3 nM for the rat and human enzymes, respectively . Oleoyl oxazolopyridine is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleoyl oxazolopyridine typically involves the reaction of oleic acid with oxazolopyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of oleoyl oxazolopyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oleoyl oxazolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties .
Scientific Research Applications
Oleoyl oxazolopyridine has a wide range of scientific research applications, including:
Mechanism of Action
Oleoyl oxazolopyridine exerts its effects by inhibiting FAAH, thereby preventing the hydrolysis and inactivation of fatty acid amides such as anandamide and oleamide . This inhibition leads to increased levels of these bioactive lipids, which can modulate various physiological processes. The molecular targets and pathways involved include the endocannabinoid system, where anandamide acts as an agonist for cannabinoid receptors .
Comparison with Similar Compounds
Similar Compounds
Oleyl trifluoromethyl ketone: Another FAAH inhibitor, but less potent compared to oleoyl oxazolopyridine.
Andrographolide: Known for its antioxidative and anti-inflammatory properties.
Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.
α-Linolenic acid: A fatty acid with various biological activities.
Uniqueness
Oleoyl oxazolopyridine stands out due to its high potency as a FAAH inhibitor, making it a valuable tool for studying the role of fatty acid amides in various biological processes. Its unique chemical structure also allows for diverse chemical modifications, enabling the development of new compounds with tailored properties .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAXVVBJJHSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694015 |
Source
|
Record name | 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288862-58-8 |
Source
|
Record name | 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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